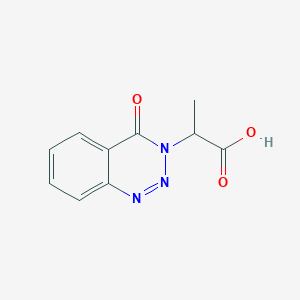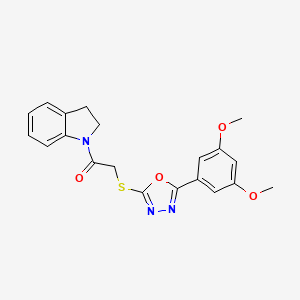
2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone, also known as ERK inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.
作用机制
2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitor works by specifically targeting and inhibiting the activity of 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone. 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a protein kinase that plays a critical role in the MAPK signaling pathway. 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitor binds to the ATP-binding site of 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone, preventing the phosphorylation of downstream substrates and inhibiting the activation of the MAPK pathway.
Biochemical and Physiological Effects:
2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitor has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitor can inhibit the proliferation of cancer cells and induce apoptosis. 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitor has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitor has been shown to have neuroprotective effects, reducing the damage caused by ischemia and oxidative stress.
实验室实验的优点和局限性
One of the major advantages of 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitor is its specificity for 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone. 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitor does not affect other protein kinases, making it a valuable tool for studying the specific effects of 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibition. However, one of the limitations of 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitor is its potential off-target effects. 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitor may affect other cellular processes that are not directly related to 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibition, leading to unintended effects.
未来方向
There are several potential future directions for the study of 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitor. One area of research is the development of more potent and selective 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitors. Another area of research is the exploration of the therapeutic potential of 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitor in various disease states, such as cancer and neurodegenerative disorders. Additionally, the use of 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitor in combination with other drugs or therapies may enhance its efficacy and reduce its potential side effects.
合成方法
2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitor is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-thiol with 1-(indolin-1-yl)ethanone in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate compound, which is then treated with a coupling agent such as N,N'-dicyclohexylcarbodiimide to yield the final product.
科学研究应用
2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitor has been extensively studied for its potential applications in scientific research. One of the primary applications of 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitor is in the study of the mitogen-activated protein kinase (MAPK) signaling pathway. 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitor specifically targets the extracellular signal-regulated kinase (2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone), which is a key component of the MAPK pathway. By inhibiting 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone, 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitor can be used to study the downstream effects of the MAPK pathway on various cellular processes such as proliferation, differentiation, and apoptosis.
属性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-25-15-9-14(10-16(11-15)26-2)19-21-22-20(27-19)28-12-18(24)23-8-7-13-5-3-4-6-17(13)23/h3-6,9-11H,7-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBDCSFCYKFOTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)SCC(=O)N3CCC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-allyl-8-(3-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921833.png)
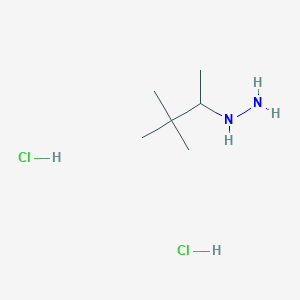

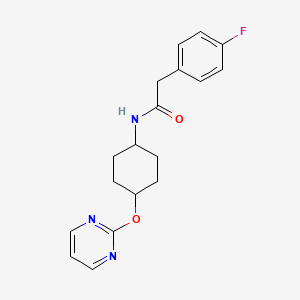
![N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2921842.png)
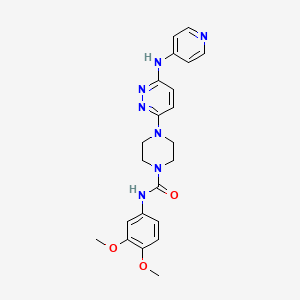
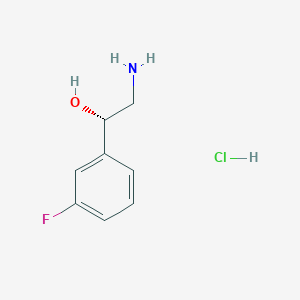
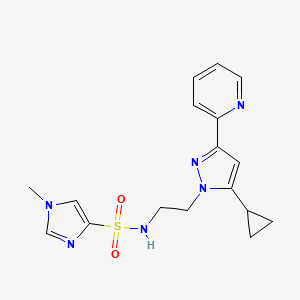

![3-(4-methoxyphenyl)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide](/img/structure/B2921848.png)
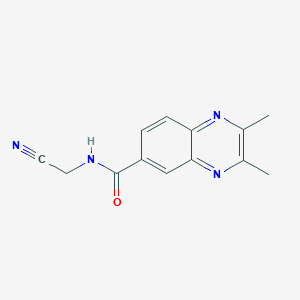
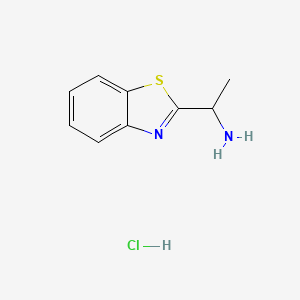
![N-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2921852.png)
